(3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE
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Overview
Description
The compound (3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is a complex organic molecule that features a furanone core substituted with a dimethylphenyl group and a fluorophenyl-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the furanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the fluorophenyl-pyrrole moiety: This can be done via a condensation reaction between a pyrrole derivative and a fluorophenyl aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it might inhibit a particular enzyme involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone
- N-(tetrahydroquinolin-1-yl) furan-2-carboxamide
Uniqueness
(3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE: is unique due to its specific combination of functional groups and structural features. The presence of both a fluorophenyl-pyrrole moiety and a dimethylphenyl group on a furanone core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C23H18FNO2 |
---|---|
Molecular Weight |
359.4g/mol |
IUPAC Name |
(3E)-5-(3,4-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one |
InChI |
InChI=1S/C23H18FNO2/c1-15-9-10-17(12-16(15)2)22-14-18(23(26)27-22)13-19-6-5-11-25(19)21-8-4-3-7-20(21)24/h3-14H,1-2H3/b18-13+ |
InChI Key |
DLXYUFSHOIZMBB-QGOAFFKASA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=CN3C4=CC=CC=C4F)/C(=O)O2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2)C |
Origin of Product |
United States |
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